molecular formula C19H19N3O7S B5410937 1-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}PROPYL 3-(4-NITROPHENYL)ACRYLATE

1-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}PROPYL 3-(4-NITROPHENYL)ACRYLATE

Cat. No.: B5410937
M. Wt: 433.4 g/mol
InChI Key: QOTSMKDVFNIEMN-LFYBBSHMSA-N
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Description

The compound “1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 3-(4-nitrophenyl)acrylate” is a complex organic molecule. It contains several functional groups including an aminosulfonyl group, a carbonyl group, and a nitrophenyl group. These functional groups suggest that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the aminosulfonyl group could potentially be introduced via a sulfonation reaction . The carbonyl group might be introduced through a formylation reaction or a Friedel-Crafts acylation . The nitrophenyl group could be introduced through a nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The aminosulfonyl and nitrophenyl groups are both attached to aromatic rings, which could have implications for the compound’s reactivity and stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aminosulfonyl, carbonyl, and nitrophenyl groups. For example, the aminosulfonyl group could potentially participate in nucleophilic substitution reactions . The carbonyl group might be involved in addition reactions or could act as a leaving group . The nitrophenyl group could potentially undergo reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the aminosulfonyl and nitrophenyl groups could impact the compound’s solubility, acidity/basicity, and stability .

Properties

IUPAC Name

[1-oxo-1-(4-sulfamoylanilino)butan-2-yl] (E)-3-(4-nitrophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7S/c1-2-17(19(24)21-14-6-10-16(11-7-14)30(20,27)28)29-18(23)12-5-13-3-8-15(9-4-13)22(25)26/h3-12,17H,2H2,1H3,(H,21,24)(H2,20,27,28)/b12-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTSMKDVFNIEMN-LFYBBSHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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